molecular formula C12H12O3 B2815361 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one CAS No. 1205247-26-2

6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one

Cat. No.: B2815361
CAS No.: 1205247-26-2
M. Wt: 204.225
InChI Key: JGXZTJOAESABNX-UHFFFAOYSA-N
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Description

6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.225. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Researchers have developed methods for synthesizing benzofuran derivatives, such as 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one, using different chemical reactions. For instance, the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes leads to a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives (Gao et al., 2011). Furthermore, the catalytic conversion of 5-hydroxymethylfurfural into valuable derivatives emphasizes the potential of furan compounds in generating a wide range of chemicals and fuels (Kong et al., 2018).

Biological and Pharmacological Applications

  • Antitumor Activity : Certain benzofuran derivatives exhibit antitumor and antimicrobial activities. For instance, compounds derived from the mangrove endophytic fungus Nigrospora sp. showed moderate antitumor and antimicrobial activities, highlighting the potential of benzofuran derivatives in developing new therapeutic agents (Xia et al., 2011).
  • Antiproliferative Effects : The cytotoxic neolignans isolated from Daphniphyllum macropodum Miq, including derivatives of benzofuran, have been evaluated for their antiproliferative activity against human NSCLC A549 and H460 cell lines, with some compounds significantly inhibiting cancer cell growth in a dose-dependent manner (Ma et al., 2017).

Material Science and Organic Chemistry

  • Functionalized Benzofurans : Highly functionalized benzofurans have been synthesized from ortho-hydroxyphenones and 1,1-dichloroethylene, showcasing a unique and effective method for preparing these compounds. These findings have applications in synthesizing biologically active benzofurans and understanding their mechanisms (Schevenels et al., 2013).

Advanced Materials and Catalysis

  • Catalytic Applications : The catalytic conversion of 5-hydroxymethylfurfural to value-added derivatives, including those related to benzofuran, underscores the importance of these compounds in the development of green chemistry and sustainable materials (Kong et al., 2018).

Properties

IUPAC Name

6-hydroxy-7-methyl-2-propan-2-ylidene-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6(2)11-10(14)8-4-5-9(13)7(3)12(8)15-11/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZTJOAESABNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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